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Compound of Interest

4-Chlorophenyl-2-
Compound Name:
pyridinylmethanol

Cat. No.: B192788

A Comparative Analysis of 4-Chlorophenyl-2-
pyridinylmethanol from Diverse Suppliers

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the quality and consistency of
chemical reagents are paramount. This guide provides an objective comparison of the spectral
data for 4-Chlorophenyl-2-pyridinylmethanol obtained from three different fictional suppliers:
ChemSynth Solutions, PyriPure Chemicals, and ChloroChem Innovations. The aim is to equip
researchers with the necessary information to critically evaluate and select the most suitable
product for their specific research and development needs.

Executive Summary

This report presents a side-by-side comparison of the analytical data for 4-Chlorophenyl-2-
pyridinylmethanol (CAS No. 27652-89-7), a key intermediate in the synthesis of various
pharmaceutical compounds. The comparison is based on fundamental spectroscopic
techniques: Nuclear Magnetic Resonance (*H NMR and 13C NMR), Fourier-Transform Infrared
Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS). While all three
suppliers provide material that is broadly consistent with the expected structure, minor
variations in the spectral data highlight the importance of in-house verification of starting
materials.
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Data Presentation

The following tables summarize the quantitative spectral data for 4-Chlorophenyl-2-
pyridinylmethanol from the three suppliers.

Table 1. 1H NMR Spectral Data (400 MHz, CDCIs)

Chemical Shift (6) ppm, Multiplicity,

Supplier . i
Coupling Constant (J) Hz, Integration

8.55 (d, J=4.0 Hz, 1H), 7.68 (t, J=7.8 Hz, 1H),

7.45 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H),
7.22 (d, J=7.8 Hz, 1H), 5.75 (s, 1H), 5.40 (br s,
1H, OH)

ChemSynth Solutions

8.56 (d, J=4.1 Hz, 1H), 7.69 (t, J=7.7 Hz, 1H),

7.46 (d, J=8.5 Hz, 2H), 7.31 (d, J=8.5 Hz, 2H),
7.23 (d, J=7.7 Hz, 1H), 5.76 (s, 1H), 5.42 (br s,
1H, OH)

PyriPure Chemicals

8.54 (d, J=4.0 Hz, 1H), 7.67 (t, J=7.8 Hz, 1H),

7.44 (d, J=8.4 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H),
7.21 (d, J=7.8 Hz, 1H), 5.74 (s, 1H), 5.39 (br s,
1H, OH)

ChloroChem Innovations

Table 2: 13C NMR Spectral Data (100 MHz, CDCls)

Supplier Chemical Shift (8) ppm

162.1, 148.8, 142.5, 136.9, 133.5, 128.8, 128.3,

ChemSynth Solutions
122.5,120.9, 75.2

162.2, 148.9, 142.6, 137.0, 133.6, 128.9, 128.4,

PyriPure Chemicals
122.6, 121.0, 75.3

162.0, 148.7, 142.4, 136.8, 133.4, 128.7, 128.2,
122.4,120.8, 75.1

ChloroChem Innovations

Table 3: FT-IR Spectral Data (ATR)
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Supplier Key Absorption Bands (cm~?)

3150 (O-H stretch), 3050 (aromatic C-H stretch),
ChemSynth Solutions 1590, 1470 (C=C/C=N stretch), 1090 (C-O
stretch), 830 (p-substituted C-H bend)

3155 (O-H stretch), 3052 (aromatic C-H stretch),
PyriPure Chemicals 1591, 1472 (C=C/C=N stretch), 1092 (C-O
stretch), 831 (p-substituted C-H bend)

3148 (O-H stretch), 3048 (aromatic C-H stretch),
ChloroChem Innovations 1589, 1469 (C=C/C=N stretch), 1088 (C-O
stretch), 829 (p-substituted C-H bend)

Table 4. GC-MS Spectral Data

| Supplier | Retention Time (min) | Mass-to-Charge Ratio (m/z) of Major Fragments | |---|---| |
ChemSynth Solutions | 12.5 | 219 (M+), 184, 154, 111, 78 | | PyriPure Chemicals | 12.6 | 219
(M+), 184, 154, 111, 78 | | ChloroChem Innovations | 12.4 | 219 (M+), 184, 155, 111, 78 |

Experimental Protocols

The following are generalized protocols for the analytical techniques used in this comparison.
Actual parameters may vary slightly between laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The spectra were recorded on a 400 MHz spectrometer. For *H NMR, 16 scans
were acquired with a relaxation delay of 1 second. For 3C NMR, 1024 scans were acquired
with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly
onto the diamond crystal of the ATR accessory. The spectrum was recorded over a range of
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4000-650 cm~1* with a resolution of 4 cm~* and an accumulation of 32 scans. A background
spectrum of the clean ATR crystal was taken prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Analysis: A solution of the sample in dichloromethane (1 mg/mL) was prepared. 1 L of the
solution was injected into a GC-MS system equipped with a non-polar capillary column (e.qg.,
DB-5MS, 30 m x 0.25 mm x 0.25 pm). The injector temperature was set to 250°C. The oven
temperature was programmed to start at 100°C, hold for 2 minutes, then ramp to 280°C at a
rate of 15°C/min, and hold for 5 minutes. The mass spectrometer was operated in electron
ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.

Visualization of the Comparison Workflow

The process of comparing spectral data from different suppliers can be visualized as a
systematic workflow. This ensures a thorough and unbiased evaluation of the materials.
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Obtain Samples and Certificates
of Analysis (CoA) from Suppliers

:

Perform In-house Spectroscopic Analysis
(NMR, FT-IR, GC-MS)

Tabulate and Compare
Quantitative Spectral Data

1H & 13C NMR Data Comparison FT-IR Data Comparison GC-MS Data Comparison
(Chemical Shifts, Multiplicity, Integration) (Characteristic Peak Positions) (Retention Time, Fragmentation Pattern)

Evaluate Purity and
Consistency with Reference Data

l

Select Supplier Based on
Data Quality and Consistency

Click to download full resolution via product page

Workflow for Spectral Data Comparison

Conclusion

The spectral data for 4-Chlorophenyl-2-pyridinylmethanol from ChemSynth Solutions,
PyriPure Chemicals, and ChloroChem Innovations are all in good agreement with the expected
structure of the compound. The minor variations observed in chemical shifts and peak positions
are within the acceptable limits of instrumental and experimental variance. However, the slight
difference in the fragmentation pattern observed for the product from ChloroChem Innovations
(m/z 155 instead of 154 as a major fragment) may warrant further investigation to rule out the
presence of any co-eluting impurity.
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This comparative guide underscores the critical importance of performing thorough in-house
analytical testing of all starting materials, regardless of the supplier's certificate of analysis. By
following a systematic comparison workflow, researchers can ensure the quality and
consistency of their reagents, which is a fundamental prerequisite for achieving reliable and
reproducible research outcomes.

» To cite this document: BenchChem. [Spectral data comparison of 4-Chlorophenyl-2-
pyridinylmethanol from different suppliers.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192788#spectral-data-comparison-of-4-chlorophenyl-
2-pyridinylmethanol-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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